molecular formula C6H14NO5P B1663669 2-Amino-6-phosphonohexanoic acid CAS No. 78944-89-5

2-Amino-6-phosphonohexanoic acid

Cat. No. B1663669
CAS RN: 78944-89-5
M. Wt: 211.15 g/mol
InChI Key: QIOXWRQXHFVNLV-UHFFFAOYSA-N
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Description

“2-Amino-6-phosphonohexanoic acid”, also known as L-AP6, is an excitatory glutamate analogue . It is a solid substance with a white color . The empirical formula is C6H14NO5P and the molecular weight is 211.15 .


Molecular Structure Analysis

The SMILES string of “2-Amino-6-phosphonohexanoic acid” is N [C@@H] (CCCCP (O) (O)=O)C (O)=O . The InChI is 1S/C6H14NO5P/c7-5 (6 (8)9)3-1-2-4-13 (10,11)12/h5H,1-4,7H2, (H,8,9) (H2,10,11,12)/t5-/m0/s1 .


Physical And Chemical Properties Analysis

“2-Amino-6-phosphonohexanoic acid” is a solid substance with a white color .

Scientific Research Applications

1. Biosensor Development

A study by Aydın and Sezgintürk (2018) demonstrated the use of 6-phosphonohexanoic acid in the development of a disposable, ultra-sensitive biosensor. This biosensor, based on an ITO platform, is designed for the electrochemical detection of interleukin 1β (IL-1β), a biomarker for cancer, in human serum and saliva. The application of 6-phosphonohexanoic acid in this context represents a novel approach for the immobilization of biomolecules, contributing to advancements in biosensing technologies (Aydın & Sezgintürk, 2018).

2. Biofunctionalization of Diamond Electrodes

Research by Caterino et al. (2014) explored the biofunctionalization of diamond electrodes using 6-phosphonohexanoic acid. This work is significant in the context of bioelectronics, where the integration of organic molecules with diamond surfaces is crucial. The study showed that 6-phosphonohexanoic acid can serve as an effective linker for tethering electroactive proteins onto diamond surfaces, highlighting its potential in the development of bioelectronic devices (Caterino et al., 2014).

3. Quantum Dot Synthesis

Concina et al. (2010) utilized 6-phosphonohexanoic acid in the one-pot synthesis of bi-linker stabilized CdSe quantum dots. This approach, involving the use of 6-phosphonohexanoic acid as a ligand and stabilizer, is crucial for generating materials with specific polar characteristics required in various end applications. This research contributes to the field of material science, particularly in the synthesis and stabilization of quantum dots (Concina et al., 2010).

properties

IUPAC Name

2-amino-6-phosphonohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOXWRQXHFVNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCP(=O)(O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00913181
Record name 6-Phosphononorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-phosphonohexanoic acid

CAS RN

78944-89-5
Record name 6-Phosphononorleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78944-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-phosphonohexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078944895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phosphononorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
MK Schulte, RJ Roon, DJ Chalmers, DC Sunter… - Brain research, 1994 - Elsevier
… D- and i-2-amino-6-phosphonohexanoic acid (AP6) were prepared by fractional crystallization of the diastereomeric L-lysine sail of DL-AP6 based on the methods described by Evans …
Number of citations: 23 www.sciencedirect.com
LA Chase, NL Peterson, JF Koerner - Toxicology and applied …, 2007 - Elsevier
… to l-quisqualic acid (QUIS) sensitizes CA1 pyramidal neurons 30- to 250-fold to depolarization by certain excitatory amino acids analogues, eg, l-2-amino-6-phosphonohexanoic acid (l-…
Number of citations: 21 www.sciencedirect.com
O García-Barradas, E Juaristi - Tetrahedron: Asymmetry, 1997 - Elsevier
The preparation of both enantiomers of 2-amino-6-phosphonohexanoic acid [(R)- and (S)-AP6] is described. The highly diastereoselective alkylation of imidazolidinones 4 and …
Number of citations: 15 www.sciencedirect.com
P Le Roux, G Auger, J Van Heijenoort… - European journal of …, 1992 - Elsevier
… DL-Buthionine-(S,R)-sulfoximine, rat-homocysteic acid, rac2-amino-6-phosphonohexanoic acid and aminomethylphosphonic acid were obtained from Sigma (St Louis, MO). rat-Phos…
Number of citations: 11 www.sciencedirect.com
DE Murphy, J Schneider, C Boehm, J Lehmann… - … of Pharmacology and …, 1987 - ASPET
… acid = D-aspartate = L-aspartate greater than L-serine-O-sulfate = D-alpha-aminoadipic acid = ibotenate greater than NMDA greater than DL-2-amino-6-phosphonohexanoic acid …
Number of citations: 293 jpet.aspetjournals.org
D Wirtshafter, JC Krebs - Psychopharmacology, 1990 - Springer
… -20 pg) elicited feeding in nondeprived animals, pBB-PZDA was more potent in eliciting ingestive behavior than was the selective NMDA antagonist 2-amino-6-phosphonohexanoic acid…
Number of citations: 38 link.springer.com
S Venkatraman, RJ Roon, MK Schulte… - Journal of medicinal …, 1994 - ACS Publications
… Compounds 4, 5, and 6 showed no quisqualate sensitization with respect to L-2-amino-6-phosphonohexanoic acid (L-AP6), while compounds 2 and 3 were 1/10 and 1/1000, …
Number of citations: 15 pubs.acs.org
Y Yoneda, K Ogita - Brain research, 1987 - Elsevier
… Neither 2-amino-4-phosphonobutyric acid nor 2-amino-6-phosphonohexanoic acid had a profound effect on each binding. Kynurenine, xanthurenic acid and quinolinic acid invariably …
Number of citations: 33 www.sciencedirect.com
LA Chase, RJ Roon, L Wellman, AJ Beitz, JF Koerner - Neuroscience, 2001 - Elsevier
… Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (L-AP6) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons …
Number of citations: 27 www.sciencedirect.com
G Szabó, EJ Horváth, P Aráanyi - Drug development research, 1993 - Wiley Online Library
An extensively washed membrane preparation was used to measure the noncompetitive binding site of the N‐methyl‐D‐aspartate (NMDA) receptor complex with [ 3 H]‐1‐[1‐(2‐thienyl) …
Number of citations: 1 onlinelibrary.wiley.com

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